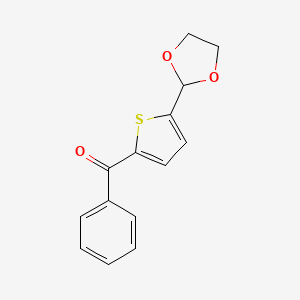

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” is a heterocyclic organic compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene”, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

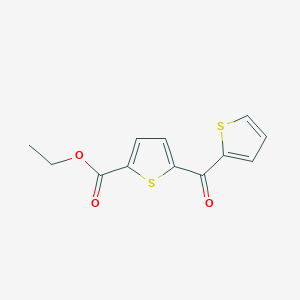

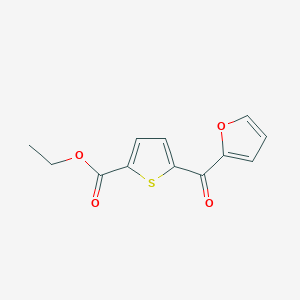

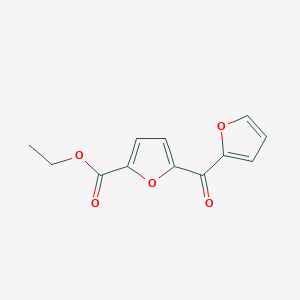

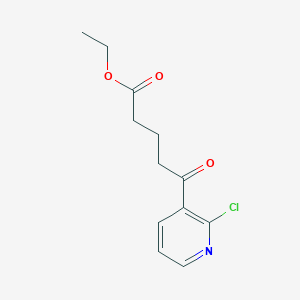

Molecular Structure Analysis

The molecular structure of “2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” consists of a thiophene ring attached to a benzoyl group and a 1,3-dioxolane ring . The exact mass of the molecule is 260.05100 .

Physical And Chemical Properties Analysis

“2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” has a boiling point of 423.2ºC at 760 mmHg and a flash point of 209.8ºC . The density of the compound is 1.284g/cm³ .

科学的研究の応用

Polymer Synthesis and Characterization : The compound has been used in the synthesis and characterization of various polymers. For instance, its derivative (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate was polymerized and characterized, revealing insights into its thermal degradation properties (Coskun et al., 1998).

Electrochromic Properties : It plays a role in the synthesis of novel copolymers that exhibit electrochromic properties, useful in applications like smart windows and displays (Aydın & Kaya, 2013).

Radical Polymerization Studies : Research on radical polymerization of related compounds, such as 2-methylene-1,3-dioxolanes, contributes to understanding the mechanisms and products of these chemical reactions (Schulze, Letsch & Klemm, 1996).

Thermal Behavior of Polymers : Studies on the thermal behavior of polymethacrylates with a 1,3-dioxolane ring help in understanding the degradation products and mechanisms, which is crucial for developing heat-resistant materials (Ilter et al., 2002).

Photovoltaic Device Efficiency : Modified poly(3-hexyl)thiophene, synthesized with a benzophenone substitution involving a 1,3-dioxolane ring, showed an increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Organic Electroluminescent Devices : The compound has been utilized in the synthesis of electron-transporting materials for organic electroluminescent devices, contributing to the development of more efficient electronic displays and lighting (Kinoshita & Shirota, 2001).

Live Cell Imaging Applications : Derivatives of this compound, such as 2,5-bis(6-amine-benzoxazol-2-yl)thiophene, have been synthesized and applied in live cell imaging, offering high contrast and stability (Gao et al., 2017).

特性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHFDDAXIQPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641918 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898773-05-2 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)